

Application Note: ^1H and ^{13}C NMR Assignment of Tyrosylvaline

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Compound of Interest

Compound Name: Tyrosylvaline

Cat. No.: B099396

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Introduction

Tyrosylvaline (Tyr-Val) is a dipeptide composed of L-tyrosine and L-valine residues. As a fundamental building block of proteins and a potential bioactive molecule itself, understanding its structural characteristics is crucial for various applications in biochemistry, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure and dynamics of molecules in solution. This application note provides a detailed protocol for the acquisition of ^1H and ^{13}C NMR spectra of **tyrosylvaline** and presents predicted chemical shift assignments based on established data for its constituent amino acids.

Predicted NMR Data for Tyrosylvaline

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **tyrosylvaline**. These predictions are based on typical chemical shift values for tyrosine and valine residues within a peptide chain in a random coil conformation. Actual chemical shifts may vary depending on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted ^1H NMR Chemical Shifts for **Tyrosylvaline** in D_2O

Atom Name	Residue	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
NH (amide)	Val	~8.2	d	~7-8
α -H	Tyr	~4.5	dd	~6, ~8
β -H	Tyr	~3.1, ~2.9	m	
δ -H (ring)	Tyr	~7.2	d	~8.5
ϵ -H (ring)	Tyr	~6.9	d	~8.5
α -H	Val	~4.2	d	~5
β -H	Val	~2.2	m	
γ -CH3	Val	~0.9	d	~7
γ' -CH3	Val	~0.9	d	~7

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Tyrosylvaline** in D₂O

Atom Name	Residue	Predicted Chemical Shift (ppm)
C=O (amide)	Tyr	~174
α -C	Tyr	~57
β -C	Tyr	~38
γ -C (ring)	Tyr	~128
δ -C (ring)	Tyr	~131
ϵ -C (ring)	Tyr	~116
ζ -C (ring)	Tyr	~156
C=O (carboxyl)	Val	~177
α -C	Val	~61
β -C	Val	~31
γ -C	Val	~19
γ' -C	Val	~19

Molecular Structure and Atom Labeling

The following diagram illustrates the structure of **tyrosylvaline** with the atom numbering used for the NMR assignments presented in the tables above.

Figure 1. Structure of **Tyrosylvaline** with atom labeling.

Experimental Protocol

This protocol outlines the steps for preparing a sample of **tyrosylvaline** and acquiring 1D ^1H and ^{13}C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC are recommended.

1. Sample Preparation

- Materials:

- **Tyrosylvaline** sample (high purity, >95%)
- Deuterium oxide (D₂O, 99.9%) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9%)
- NMR tubes (5 mm, high precision)
- Internal standard (optional, e.g., DSS or TSP for D₂O)
- pH meter and appropriate acids/bases for pH adjustment (e.g., DCl, NaOD)
- Procedure:
 - Weigh approximately 5-10 mg of **tyrosylvaline** directly into a clean, dry microcentrifuge tube.
 - Add 0.6 mL of the desired deuterated solvent (e.g., D₂O).
 - Gently vortex or sonicate the sample until the peptide is fully dissolved.
 - If using D₂O, adjust the pH of the solution to a desired value (typically between 4 and 7) using dilute DCl or NaOD. This is important as chemical shifts of ionizable groups are pH-dependent.
 - Transfer the solution to a 5 mm NMR tube.
 - If an internal standard is required, add a small, known amount.

2. NMR Data Acquisition

- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.
- ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
 - Pulse Program: A standard 1D proton pulse sequence (e.g., 'zg30').
 - Solvent: D₂O

- Temperature: 298 K (25 °C)
- Spectral Width: 12-16 ppm
- Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time: 2-4 seconds
- Solvent Suppression: Use a suitable solvent suppression technique if residual HDO signal is problematic (e.g., presaturation).
- **¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):**
 - Pulse Program: A standard 1D carbon pulse sequence with proton decoupling (e.g., 'zgpg30').
 - Solvent: D2O
 - Temperature: 298 K (25 °C)
 - Spectral Width: 200-220 ppm
 - Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time: 1-2 seconds

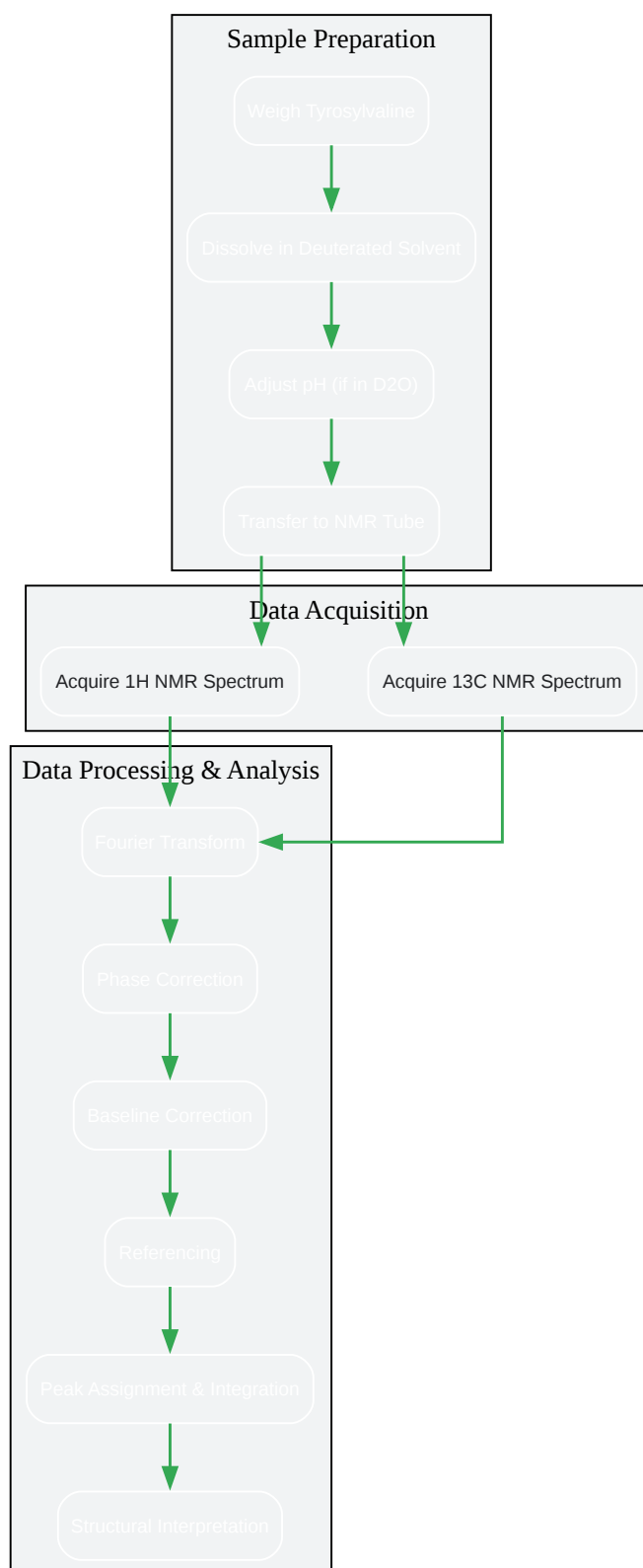
3. Data Processing

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.

- Reference the spectrum. For ^1H NMR in D_2O , the residual HDO peak can be set to 4.79 ppm. For ^{13}C NMR, an internal standard or the solvent peak can be used for referencing.
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
- Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, using the predicted data in Tables 1 and 2 as a guide.

Logical Workflow for Tyrosylvaline NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis.



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Figure 2. Workflow for NMR analysis of **Tyrosylvaline**.

Conclusion

This application note provides a foundational guide for the ^1H and ^{13}C NMR analysis of **tyrosylvaline**. The provided predicted chemical shifts serve as a useful starting point for spectral assignment. For unambiguous assignment and detailed structural studies, it is essential to perform a suite of 2D NMR experiments. The detailed experimental protocol will enable researchers to acquire high-quality NMR data, facilitating further investigations into the structure-activity relationships of this and other dipeptides.

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